Gnetin H
Description
Structure
2D Structure
Properties
CAS No. |
105132-92-1 |
|---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[(2S,3S,5S,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3+/t37-,38-,41+,42+/m0/s1 |
InChI Key |
PHIHHTIYURVLDB-JPZOQBBBSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Synonyms |
gnetin H |
Origin of Product |
United States |
Occurrence and Isolation of Gnetin H from Botanical Sources
Extraction Methodologies from Plant Materials
Optimization of Extraction Parameters
Maximizing the yield of Gnetin H from the crude botanical extract requires the systematic optimization of various extraction parameters. This process is critical for developing an efficient and scalable isolation procedure. Key parameters that are typically adjusted include the choice of solvent, solvent concentration, extraction temperature, extraction duration, and the solid-to-liquid ratio.
While specific optimization studies exclusively for this compound are not extensively detailed, the principles are well-established from the extraction of similar polyphenolic compounds like flavonoids and other stilbenoids. nih.govmdpi.com The goal is to find a set of conditions that provides the highest extraction efficiency for the target compound while minimizing the co-extraction of impurities. For example, different concentrations of ethanol (B145695) in water (e.g., 25%, 50%, 75%) may be tested to determine the optimal polarity for solubilizing this compound. mdpi.com Similarly, the extraction temperature can be varied (e.g., from 20°C to 80°C) to enhance solubility and diffusion rates, though higher temperatures risk potential degradation of the compound. mdpi.com The duration of the extraction is another key variable; kinetic studies are performed to identify the point at which the maximum yield is achieved without unnecessarily long processing times. scispace.com
The following table illustrates a hypothetical experimental design for optimizing extraction parameters, based on common methodologies used for plant-derived polyphenols.
| Run | Solvent (Ethanol %) | Temperature (°C) | Time (hours) | Solid:Liquid Ratio (g/mL) | Relative this compound Yield (%) |
| 1 | 50 | 40 | 2 | 1:10 | 65 |
| 2 | 50 | 60 | 4 | 1:20 | 88 |
| 3 | 70 | 40 | 4 | 1:10 | 82 |
| 4 | 70 | 60 | 2 | 1:20 | 95 |
| 5 | 90 | 40 | 2 | 1:20 | 78 |
| 6 | 90 | 60 | 4 | 1:10 | 91 |
This table is for illustrative purposes to demonstrate the concept of parameter optimization.
Purification Strategies for this compound
Following crude extraction, the resulting solution contains a complex mixture of compounds. To isolate this compound for research applications, a robust purification strategy is essential. The primary goal of purification is to separate this compound from other co-extracted substances, such as other oligostilbenes, flavonoids, and glycosides, to achieve a high degree of purity. mdpi.com
Chromatographic Separation Techniques (e.g., Preparative HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used chromatographic technique for the purification of specific compounds from complex mixtures. teledynelabs.comgilson.com This method is employed for the isolation of pure this compound from crude plant extracts. mdpi.comnih.gov The principle of preparative HPLC involves injecting the crude extract onto a column packed with a stationary phase. A solvent or solvent mixture, known as the mobile phase, is then pumped through the column. teledynelabs.com
The separation is based on the differential interactions of the various compounds in the extract with the stationary phase. Compounds with stronger interactions move through the column more slowly, while those with weaker interactions move more quickly. This difference in retention time allows for the separation of this compound from impurities. As the separated compounds exit the column, they are detected, and the portions of the mobile phase (fractions) containing the pure this compound are collected. lcms.cz The process can be scaled up to handle larger quantities of extract to yield sufficient amounts of the purified compound for further study. teledynelabs.com Semi-preparative HPLC is also utilized for this purpose, offering a balance between sample load and resolution. mdpi.com
Purity Assessment for Research Applications
After the purification process, it is imperative to assess the purity and confirm the identity of the isolated this compound. This ensures that subsequent research and experiments are conducted with a well-characterized compound of known quality. Several analytical techniques are used for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is used to confirm the purity of the isolated sample. The liquid chromatography component separates any remaining trace impurities, and the mass spectrometry component provides the molecular weight of the compound, which can be matched to the known molecular weight of this compound. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a definitive technique used to elucidate the precise chemical structure of the isolated compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming that the isolated substance is indeed this compound. mdpi.comnih.govnih.gov
Together, these methods provide comprehensive data on the purity and structural identity of the this compound sample, validating its suitability for research applications.
Biosynthesis and Chemical Transformations of Gnetin H
Putative Biosynthetic Pathways of Resveratrol (B1683913) Oligomers
The biosynthesis of Gnetin H is intrinsically linked to the oligomerization of its precursor, resveratrol. This process is believed to be a plant's defense mechanism against pathogens and environmental stress.
The formation of resveratrol oligomers, including this compound, is thought to occur through oxidative coupling reactions. These reactions are initiated by the oxidation of resveratrol monomers to form resonance-stabilized phenoxyl radicals. These highly reactive intermediates can then couple in various ways, leading to a diverse array of dimeric, trimeric, and higher-order oligomers with different linkages. The specific regiochemistry and stereochemistry of the resulting oligomers are influenced by the reaction environment and the enzymes involved.
The oxidative coupling of resveratrol is not a random process in nature; it is catalyzed by specific enzymes. Peroxidases, such as horseradish peroxidase (HRP), and laccases are two major classes of enzymes implicated in the biosynthesis of resveratrol oligomers. semanticscholar.orgresearchgate.net These enzymes facilitate the one-electron oxidation of resveratrol, generating the necessary phenoxyl radicals for oligomerization.
A key step in the putative biosynthesis of this compound involves the cross-trimerization of the resveratrol dimer, ε-viniferin, with a resveratrol monomer. One study has demonstrated that a horseradish peroxidase-mediated reaction between ε-viniferin and resveratrol can yield this compound, suggesting a plausible enzymatic route for its formation in plants. semanticscholar.org
| Enzyme Class | Role in Oligomerization | Example |
| Peroxidases | Catalyze the oxidation of resveratrol using hydrogen peroxide as an oxidant, leading to the formation of phenoxyl radicals. | Horseradish Peroxidase (HRP) |
| Laccases | Catalyze the oxidation of a wide range of phenolic compounds, including resveratrol, using molecular oxygen as an oxidant. | Fungal Laccases |
Chemical Reactivity and Intramolecular Rearrangements
The complex structure of this compound, featuring multiple stereocenters and reactive phenolic hydroxyl groups, makes it susceptible to various chemical transformations, particularly under acidic conditions.
Theoretical studies suggest that under acidic conditions, this compound can undergo isomerization through Friedel-Crafts-type reactions. semanticscholar.org Protonation of one of the dihydrofuran rings can lead to the formation of a stabilized carbocation or a reactive quinone methide intermediate. This intermediate can then undergo intramolecular rearrangements, potentially leading to the formation of different isomers of this compound or other related stilbenoids. While this mechanism is plausible based on the known reactivity of similar compounds, specific experimental studies on the acid-catalyzed isomerization of this compound are limited.
The same reactive quinone methide intermediate proposed in the acid-catalyzed isomerization of this compound can also serve as a precursor for the formation of other complex stilbenoids. semanticscholar.org Through intramolecular cyclization reactions, where a different nucleophilic position on the stilbenoid backbone attacks the electrophilic quinone methide, it is conceivable that this compound could be a biosynthetic precursor to other resveratrol oligomers. For instance, specific ring closures could potentially lead to the formation of compounds like Ampelopsin G or Vitisin E. However, these proposed pathways remain speculative and require experimental validation to confirm their occurrence and elucidate the precise mechanisms.
| Transformation | Conditions | Proposed Intermediate | Potential Products |
| Isomerization | Acidic | Quinone Methide | Isomers of this compound |
| Cyclization | Acidic | Quinone Methide | Ampelopsin G, Vitisin E |
Photochemical Interconversions of this compound Isomers
Stilbenoids are well-known for their photochemical reactivity, and this compound is likely no exception. Exposure to ultraviolet (UV) light can induce electronic transitions in the molecule, leading to various photochemical reactions.
The most common photochemical reaction for stilbenes is trans-cis isomerization around the central double bond. It is highly probable that the stilbene (B7821643) moiety within the this compound structure can undergo this reversible isomerization upon irradiation with UV light.
Furthermore, cis-stilbenes can undergo an intramolecular cyclization followed by oxidation to form phenanthrene-like structures. While this reaction is well-documented for resveratrol, its occurrence in the more complex and sterically hindered this compound molecule has not been specifically reported. Such a transformation would significantly alter the structure and likely the biological activity of the compound. The study of the photochemical interconversions of this compound isomers is an area that warrants further investigation to fully understand its stability and potential transformations under various light conditions.
Preclinical Biological Activities of Gnetin H
Anticancer and Antiproliferative Effects in Cellular Models
Research has explored the ability of Gnetin H to inhibit the growth and proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. These effects have been observed across a spectrum of cancer types.
Inhibition of Cancer Cell Viability in Various Cell Lines (e.g., Lung, Breast, Glioblastoma, Melanoma, Leukemia, Osteosarcoma)
This compound has demonstrated inhibitory effects on the viability of a range of human cancer cell lines. Studies have reported growth-suppressive properties of this compound in lung cancer, breast cancer, promyelocytic leukemia cells, and osteosarcoma. researchgate.netnih.gov More recent research has also investigated its effects on human glioblastoma (T98G) and murine melanoma (B16-F10) cells, showing a dose-dependent inhibition of cell viability. nih.gov Both cis- and trans-gnetin H have been evaluated, with studies indicating that cis-gnetin H can prevent the growth of bone, breast, and lung cancer cell lines with IC50 values ranging from 2.80 to 10.04 µM. google.com The cis isomer has also shown potent anti-proliferation activities against the lung cancer cell line A549 and the breast cancer cell line MDA-MB-231. mathewsopenaccess.com
Interactive Table 1: Inhibition of Cancer Cell Viability by this compound (Representative Data)
| Cell Line | Cancer Type | This compound Isomer | IC50 (µM) | Reference |
| A549 | Lung Cancer | cis-Gnetin H | 2.80 | google.com |
| BT20 | Breast Cancer | cis-Gnetin H | - | google.com |
| MCF-7 | Breast Cancer | cis-Gnetin H | - | google.com |
| U2OS | Osteosarcoma | cis-Gnetin H | 10.04 | google.com |
| T98G | Glioblastoma | This compound | 4-10 | nih.gov |
| B16-F10 | Melanoma | This compound | 4-10 | nih.gov |
| MDA-MB-231 | Breast Cancer | cis-Gnetin H | Lowest IC50 | mathewsopenaccess.com |
*Indicates a concentration range showing dose-dependent inhibition rather than a specific IC50 value in the source.
Effects on Cancer Cell Proliferation Assays (e.g., WST8, AlamarBlue)
This compound's impact on cancer cell proliferation has been assessed using various assays, including WST-8 and AlamarBlue. The WST-8 assay, which measures cell metabolism and is indicative of proliferation, has shown that this compound induces a time- and concentration-dependent inhibition of cell metabolism, corresponding to a delay in cell proliferation in human glioblastoma T98G cells. nih.gov The AlamarBlue fluorescent assay has been utilized to assess cell viability and inhibitory effects of cis- and trans-gnetin H in cell lines such as A549 (lung) and BT20 (breast). google.com These assays provide quantitative data on the antiproliferative effects of this compound.
Colony Formation Inhibition
The ability of cancer cells to form colonies is a measure of their clonogenic survival and proliferative potential. Studies have investigated the effect of this compound on colony formation, demonstrating its capacity to inhibit this process. While the provided context specifically mentions Gnetin C's effect on colony formation in prostate cancer cells mdpi.com, other research indicates that trans-gnetin H can significantly inhibit cancer cell viability as detected by colony formation assays. researchgate.netresearchgate.net
Anti-inflammatory and Immunomodulatory Activities
Beyond its anticancer effects, this compound has also exhibited promising anti-inflammatory and immunomodulatory activities in preclinical settings.
Suppression of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-8) in LPS-Stimulated Cells
This compound has been shown to suppress the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8). google.commtsu.edu In studies using LPS-stimulated THP-1 cells (a human monocytic cell line often used to model macrophage-like inflammatory responses), both cis- and trans-gnetin H significantly inhibited the release of TNF-α, IL-1β, and IL-8. google.commtsu.edumtsu.edu The inhibition was found to be concentration-dependent. mtsu.edu For cis-gnetin H, the IC50 value for inhibiting TNF-α was reported as 19 µM, while for trans-gnetin H, it was 6 µM. google.com This suppression of cytokine production suggests that this compound can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is involved in the transcription of these cytokines. google.commtsu.edu
Interactive Table 2: Inhibition of Inflammatory Cytokine Production by this compound in LPS-Stimulated THP-1 Cells
| Cytokine | This compound Isomer | IC50 (µM) | Reference |
| TNF-α | cis-Gnetin H | 19 | google.com |
| TNF-α | trans-Gnetin H | 6 | google.com |
| IL-1β | cis-Gnetin H | - | google.com |
| IL-1β | trans-Gnetin H | - | google.com |
| IL-8 | cis-Gnetin H | - | google.com |
| IL-8 | trans-Gnetin H | - | google.com |
*Indicates significant inhibition was observed, but specific IC50 values were not provided in the source snippet for these cytokines.
Inhibition of FcεRI-Mediated Mast Cell Signaling and Degranulation
This compound has also demonstrated inhibitory effects on mast cell activation, specifically on FcεRI-mediated signaling and degranulation. nih.govresearchgate.net Mast cells play a crucial role in allergic responses, and their degranulation leads to the release of inflammatory mediators like histamine (B1213489) and beta-hexosaminidase. Studies using IgE-stimulated RBL-2H3 mast cells have shown that this compound significantly inhibits beta-hexosaminidase release with an IC50 value of 0.3 µM. nih.gov this compound also reduced histamine secretion and decreased the production and mRNA expression of TNF-α and IL-4 in these cells. nih.gov The mechanism involves the suppression of phosphorylation of key signaling molecules downstream of FcεRI, including Syk, PKCμ, phospholipase Cγ, and the mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK. nih.gov This inhibition of mast cell signaling and degranulation suggests this compound's potential in managing allergic disorders. nih.gov
Antioxidant Properties
This compound demonstrates significant antioxidant capabilities, which are crucial for counteracting the damaging effects of reactive oxygen species (ROS) and maintaining cellular homeostasis. evitachem.comontosight.ai
Radical Scavenging Activity (e.g., DPPH Assay)
The antioxidant potential of this compound has been evaluated through its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to assess this activity. Both cis- and trans-isomers of this compound have shown dose-dependent radical scavenging activity in DPPH assays. evitachem.commathewsopenaccess.com This activity is attributed to the compounds' ability to donate hydrogen atoms, a characteristic feature of phenolic antioxidants, which helps to stabilize free radicals.
Research indicates that at a concentration of 25 µM, trans-gnetin H exhibited 50% scavenging activity, while the cis-isomer showed 45% scavenging activity. Another study reported that both cis- and trans-gnetin H at 12.5 µM showed approximately 24% radical scavenging activity. mathewsopenaccess.com
Here is a summary of DPPH radical scavenging activity by this compound isomers:
| Concentration (µM) | cis-Gnetin H (% Scavenging) | trans-Gnetin H (% Scavenging) |
| 12.5 | 24 | 24 |
| 25 | 45 | 50 |
Attenuation of Oxidative Stress Markers
Beyond direct radical scavenging, this compound has been investigated for its ability to modulate markers associated with oxidative stress. While some studies highlight this compound's antioxidant properties, others suggest it can also induce oxidative stress in cancer cells as a mechanism of action. mathewsopenaccess.com Reactive oxygen species (ROS) are highly reactive oxygen metabolites, including superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide. frontiersin.org Oxidative stress markers can include indicators of DNA/RNA damage, lipid peroxidation (such as malondialdehyde - MDA), and protein oxidation/nitration. abcam.commdpi.com
One study indicated that cis- and trans-gnetin H treatment elevated the levels of ROS in A549 lung cancer cells. mathewsopenaccess.com At a concentration of 12.5 µM, cis- and trans-gnetin H increased ROS levels to 50% and 45%, respectively. mathewsopenaccess.com This suggests a complex role for this compound in cellular redox balance, potentially acting as an antioxidant in normal cells while promoting oxidative stress in cancer cells.
Modulation of Cellular Metabolism
Cancer cells often exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, characterized by increased glucose uptake and reliance on glycolysis for energy production. nih.govresearchgate.net this compound has been identified as a compound that can modulate cellular metabolism, particularly in cancer cells. nih.govresearchgate.net
Glycolysis Inhibition in Cancer Cells
This compound has been discovered as a novel inhibitor of glycolysis. nih.govresearchgate.netnih.govolemiss.edu Research indicates that this compound can decrease metabolic activity and inhibit glycolysis in cancer cells, including melanoma and glioblastoma cells. nih.govresearchgate.netnih.gov Studies have shown that this compound inhibits the acidification of the cell culture medium, which is a consequence of increased lactic acid production during glycolysis. nih.govresearchgate.net This effect was observed to be more pronounced at higher concentrations (e.g., 8 µM) and after longer treatment periods (e.g., 3 days). nih.govresearchgate.net
Compared to some other glycolysis inhibitors, this compound has demonstrated more potent inhibition of cell growth in combination with a mitochondrial complex-I inhibitor like phenformin (B89758). nih.govresearchgate.netnih.gov RNA-Seq analysis in T98G glioblastoma cells treated with this compound showed a significant reduction in the expression of thioredoxin interacting protein (TXNIP), a key gene involved in glucose homeostasis. nih.govresearchgate.netnih.gov This suggests that this compound directly impacts the regulation of genes involved in glucose metabolism. nih.govresearchgate.net
Reduction of Lactic Acid Synthesis
A key consequence of glycolysis in cancer cells is the increased production of lactic acid. nih.govresearchgate.netgoogle.com this compound has been shown to inhibit the accumulation of lactic acid in the culture medium of several human and mouse cancer cell lines. google.com This inhibition of lactic acid production occurs rapidly. google.com Investigations have suggested that this compound inhibits the synthesis of lactic acid rather than inhibiting its export from the cell. google.com This was supported by experiments showing that this compound treatment did not lead to an increase in intracellular lactic acid levels. google.com
Autophagy Induction
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. This compound has been shown to induce autophagy in cancer cells. nih.govnih.govrsc.org Specifically, trans-gnetin H has been found to significantly inhibit cancer cell viability through the induction of autophagy. nih.govnih.gov
Promotion of Autophagy Marker Expression (e.g., LC3II)
Preclinical research has investigated the ability of this compound, particularly trans-gnetin H isolated from sources like the seeds of Paeonia species, to induce autophagy. Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis. A key marker for the induction and progression of autophagy is Microtubule-associated proteins 1A/1B light chain 3B (LC3B), commonly referred to as LC3. Cytosolic LC3-I is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is then recruited to the autophagosomal membrane. The conversion of LC3-I to LC3-II and the subsequent increase in LC3-II levels, often detected by Western blotting, are widely used indicators of increased autophagic activity molbiolcell.org.
Studies have demonstrated that trans-gnetin H can induce autophagy molbiolcell.orgmolbiolcell.org. The mechanism proposed for this induction involves the inhibition of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) signaling pathway, which is a central negative regulator of autophagy. This inhibition is suggested to occur through the activation of AMP-activated protein kinase (AMPK) molbiolcell.orgmolbiolcell.org. Activation of AMPK and subsequent inhibition of mTORC1 lead to the dephosphorylation of key proteins in the autophagy initiation complex, such as ULK1 (unc-51 like autophagy activating kinase 1) and Atg13, thereby promoting the formation of autophagosomes and the conversion of LC3-I to LC3-II molbiolcell.orgmolbiolcell.org.
The following table conceptually illustrates how data on LC3-II expression might be presented in studies investigating the effects of this compound on autophagy markers:
| Treatment Group | LC3-I Level (Arbitrary Units) | LC3-II Level (Arbitrary Units) | LC3-II/LC3-I Ratio |
| Control (Untreated) | High | Low | Low |
| This compound Treated | Lower | Higher | Higher |
Mechanisms of Action of Gnetin H at Cellular and Molecular Levels
Apoptosis Induction Pathways
Gnetin H has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This induction occurs through the activation of specific signaling cascades.
Activation of Mitochondrial Apoptotic Pathway
The mitochondrial apoptotic pathway, also known as the intrinsic pathway, is a major route for initiating apoptosis. This pathway is triggered by intracellular signals, such as cellular stress or damage, leading to changes in mitochondrial membrane permeability. This compound has been reported to activate this pathway. mathewsopenaccess.comnih.govresearchgate.netevitachem.comgoogle.com Activation of the mitochondrial pathway involves the disruption of the mitochondrial membrane potential (ΔΨm), which is considered a key event. mathewsopenaccess.comgoogle.com Studies using high-content screening have observed a decrease in mitochondrial membrane potential following treatment with cis- or trans-gnetin H. google.com
Cytochrome c Release
A critical step in the mitochondrial apoptotic pathway is the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol. mathewsopenaccess.comembopress.orgnih.gov Once in the cytosol, cytochrome c plays a crucial role in forming the apoptosome complex, which is essential for subsequent caspase activation. mathewsopenaccess.comactaorthop.org Research indicates that both cis- and trans-gnetin H promote apoptosis by inducing the release of mitochondrial cytochrome c. nih.govresearchgate.netgoogle.comlookchem.com This release is facilitated by the disruption of the mitochondrial membrane. mathewsopenaccess.com
Caspase 3/7 Activation
Caspases are a family of proteases that are central executioners of apoptosis. Caspase-3 and caspase-7 are effector caspases that, once activated, cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation. mathewsopenaccess.comactaorthop.orgnih.gov The release of cytochrome c into the cytosol leads to the activation of caspase-9, an initiator caspase, which in turn activates the effector caspases, including caspase-3 and caspase-7. mathewsopenaccess.comactaorthop.org Studies have demonstrated that cis- and trans-gnetin H induce the activation of caspase 3/7. nih.govresearchgate.netgoogle.comlookchem.com This activation is a downstream event following the release of cytochrome c. mathewsopenaccess.com
Cell Cycle Regulation
In addition to inducing apoptosis, this compound has also been shown to affect the cell cycle, the ordered series of events that lead to cell division.
Induction of Cell Cycle Arrest
Cell cycle arrest is a mechanism that halts cell division, often in response to cellular damage or stress, to allow for repair or to prevent the proliferation of abnormal cells. This compound has been observed to induce cell cycle arrest in cancer cells. nih.govresearchgate.netgoogle.comlookchem.com Specifically, flow cytometry analysis has indicated that cis- or trans-gnetin H can arrest the cell cycle at the G0-G1 phase. nih.govresearchgate.netlookchem.com The G0-G1 phase is the initial phase of the cell cycle where cells grow and prepare for DNA replication. nih.gov Inducing arrest at this stage can inhibit the proliferation of cancer cells.
Modulation of Key Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. One such pathway is the NF-κB pathway. Studies have shown that cis- and trans-gnetin H can inhibit NF-κB activation. nih.govresearchgate.netlookchem.com The NF-κB pathway is a crucial regulator of genes involved in inflammation, immune responses, cell proliferation, and survival, and its dysregulation is often observed in cancer. researchgate.net Inhibition of this pathway by this compound may contribute to its anti-cancer effects, including the induction of apoptosis. nih.govresearchgate.netresearchgate.net
Another signaling pathway that may be influenced by this compound is the mTORC1 pathway. Research suggests that trans-gnetin H can induce autophagy by inhibiting mTORC1 signaling through AMPK activation. nih.gov The mTORC1 pathway plays a central role in regulating cell growth, proliferation, and survival, and its inhibition can lead to processes like autophagy and cell cycle arrest. nih.govresearchgate.net
Suppression of Upstream Kinases in NF-κB Pathway (e.g., IKK-β)
The inhibitory effect of this compound on NF-κB activation extends to upstream kinases involved in the pathway, notably IKK-β (Inhibitor of kappa B kinase subunit beta) mtsu.edunih.gov. IKK-β is a crucial enzyme that phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. Research indicates that cis- and trans-gnetin H can significantly block the phosphorylation of IKK-β mtsu.edu. This suppression of IKK-β activation by this compound isomers suggests that their inhibitory effects on the NF-κB pathway occur at an early stage, preventing the cascade of events that leads to NF-κB activation and p65 nuclear translocation mtsu.edumtsu.edu.
Inhibition of mTORC1 Signaling through AMPK Activation
Trans-gnetin H has been observed to inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway nih.govresearchgate.net. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. The inhibition of mTORC1 by trans-gnetin H is mediated through the activation of AMP-activated protein kinase (AMPK) nih.govresearchgate.net. AMPK is a cellular energy sensor that, when activated, can suppress mTORC1 activity. Studies have shown that trans-gnetin H treatment induces the activation of AMPK in a time-dependent manner nih.gov. This activation of AMPK by trans-gnetin H appears to be a key step in the subsequent inhibition of mTORC1 signaling nih.govresearchgate.net. The mechanism involves regulating the interaction between Rheb (and RagC) and TSC2 (and Raptor), with AMPK playing a crucial role in this process nih.gov.
Enhancement of p-AMPK Levels
Consistent with its role in activating AMPK, this compound treatment leads to an enhancement of phosphorylated AMPK (p-AMPK) levels researchgate.netnih.govnih.gov. Phosphorylation of AMPK at Thr172 is a critical step for its activation. Increased levels of p-AMPK serve as a marker of AMPK activation and indicate that this compound promotes the active state of this kinase researchgate.netmdpi.com. This enhancement of p-AMPK levels is particularly noted when this compound is used in combination with other agents, such as the complex-1 mitochondrial inhibitor phenformin (B89758), where it substantially enhances p-AMPK levels, indicative of metabolic changes researchgate.netnih.govnih.gov.
Regulation of Gene Expression
Beyond its effects on signaling pathways, this compound also influences gene expression, specifically the levels of certain transcripts and proteins.
Downregulation of Thioredoxin Interacting Protein (TXNIP) Expression
A notable effect of this compound on gene expression is the significant downregulation of Thioredoxin Interacting Protein (TXNIP) researchgate.netnih.govnih.gov. TXNIP is a protein involved in glucose metabolism and oxidative stress, and its expression is linked to various cellular processes. RNA-Seq analysis has demonstrated a substantial reduction in TXNIP expression following this compound treatment researchgate.netnih.govnih.gov. For instance, in T98G glioblastoma cells, this compound treatment resulted in more than an 80-fold reduction in TXNIP expression researchgate.netnih.gov. This downregulation of TXNIP by this compound suggests a direct effect on regulating a gene important for cellular glucose homeostasis researchgate.netnih.gov. The downregulation of TXNIP was also observed at the protein level following this compound treatment nih.gov.
Table 1: Effect of this compound on TXNIP Expression in T98G Cells
| Treatment | Effect on TXNIP mRNA Expression (Fold Change) | Effect on TXNIP Protein Expression |
| This compound alone | >80-fold reduction researchgate.netnih.gov | Marked decrease nih.gov |
| Phenformin alone | Slight reduction nih.gov | Slightly reduced levels nih.gov |
| This compound + Phenformin | Strongly potentiated downregulation nih.gov | Not specified in source |
Synergistic Interactions with Other Therapeutic Agents
Research indicates that this compound can exhibit synergistic interactions with other therapeutic agents, particularly in the context of cancer cells. When used in combination with a complex-1 mitochondrial inhibitor like phenformin, this compound more potently inhibits cell growth compared to most other glycolysis inhibitors used in similar combinations researchgate.netnih.govnih.gov. This synergistic effect is associated with substantially enhanced levels of p-AMPK, suggesting a combined impact on cellular metabolism that can lead to metabolic catastrophe in cancer cells and reduce their growth researchgate.netnih.govnih.gov. The downregulation of TXNIP was also strongly potentiated by the combination treatment of this compound plus phenformin nih.gov.
Table 2: Synergistic Effect of this compound and Phenformin on Cell Growth Inhibition
| Treatment | Effect on Cell Growth Inhibition (Relative to this compound alone) | Associated Metabolic Markers |
| This compound alone | Baseline | Decreased metabolic activity, lactic acid synthesis nih.gov |
| Phenformin alone | Less potent than this compound + Phenformin combination researchgate.net | Not specified in source |
| This compound + Phenformin | More potent than most other glycolysis inhibitors + phenformin combinations researchgate.netnih.govnih.gov | Substantially enhanced p-AMPK levels researchgate.netnih.govnih.gov, Strongly potentiated TXNIP downregulation nih.gov |
Potentiation with OXPHOS Inhibitors (e.g., Phenformin) in Cancer Cells
This compound has been identified as a novel glycolysis inhibitor that can decrease metabolic activity and lactic acid synthesis in cancer cells. nih.govresearchgate.net Cancer cells often exhibit high glycolytic rates (the Warburg effect) but can adapt by increasing OXPHOS when glycolysis is inhibited. nih.govresearchgate.net Targeting both glycolysis and OXPHOS simultaneously represents a potential strategy for cancer treatment. nih.govresearchgate.netnih.gov
Studies have shown that this compound can synergize with mitochondrial complex-I inhibitors, such as phenformin, to more potently inhibit cancer cell growth and induce apoptosis compared to either agent alone. nih.govgoogle.com Phenformin, a biguanide, inhibits mitochondrial respiratory chain complex I, leading to decreased ATP production and activation of AMP-activated protein kinase (AMPK). nih.govwikipedia.orgspandidos-publications.commdpi.com This inhibition of complex I by phenformin can induce energy stress in cancer cells. nih.govspandidos-publications.com
The combination of this compound, a glycolysis inhibitor, with phenformin, an OXPHOS inhibitor, can lead to a "metabolic catastrophe" in cancer cells by blocking both major ATP-generating pathways. nih.govnih.gov Research using T98G glioblastoma cells treated with this compound and phenformin demonstrated a substantial enhancement in the levels of phosphorylated AMPK (p-AMPK), a marker of metabolic stress and catastrophe. nih.govresearchgate.net
Furthermore, RNA-Seq analysis in T98G cells treated with this compound, phenformin, or their combination revealed changes in gene expression. Treatment with this compound alone led to a significant reduction in thioredoxin interacting protein (TXNIP) expression, a key gene involved in cellular glucose homeostasis. nih.govresearchgate.net The combination treatment of this compound and phenformin was also observed to induce early and late apoptosis in cancer cells. nih.gov This synergistic cytotoxic effect with mitochondrial complex I inhibitors like phenformin has been noted in various cancer cell lines, including melanoma and glioblastoma cells. nih.govresearchgate.netgoogle.com
The potentiation observed suggests that combining this compound with OXPHOS inhibitors can be a powerful tool for inducing metabolic stress and reducing the growth of cancer cells. nih.govresearchgate.netnih.gov
Effects on Lysosomal Biogenesis
Trans-gnetin H has been shown to influence lysosomal biogenesis and function, primarily through its effects on the autophagy-lysosome pathway. Autophagy is a cellular degradation system where cytoplasmic components are degraded in lysosomes. molbiolcell.org Lysosomal biogenesis and autophagy are tightly regulated processes crucial for cellular homeostasis.
Studies indicate that trans-gnetin H induces autophagy and significantly inhibits cancer cell viability through this process. researchgate.netnih.govnih.gov This effect is mediated, at least in part, by inhibiting the mTORC1 signaling pathway. nih.govnih.gov mTORC1 is a key negative regulator of autophagy and plays a role in transcriptionally regulating genes related to lysosome biogenesis by phosphorylating Transcription Factor EB (TFEB). nih.govresearchgate.netmdpi.com
Trans-gnetin H inhibits the activation and lysosome translocation of mTORC1 by activating AMPK. nih.govnih.gov AMPK acts as a checkpoint for the inactivation of mTORC1 induced by trans-gnetin H. nih.govnih.gov The trans-gnetin H-mediated autophagy is highly dependent on the AMPK-mTORC1 axis. nih.govnih.gov
Investigation into the function of trans-gnetin H on lysosome biogenesis has shown that treatment with trans-gnetin H can significantly enhance the expression of various genes involved in lysosomal function and biogenesis. nih.gov
| Lysosomal Gene Expression Enhanced by trans-Gnetin H Treatment (Example Genes) |
| CTSB |
| GBA |
| SCPEP1 |
| CTSD |
| ATP6V1H |
| GALNS |
| CTSA |
| TMEM55B |
| PSAP |
| LAMP1 |
| NAGLU |
| MCOLN1 |
| NEU1 |
| GLA |
Note: This table represents examples of lysosomal genes whose expression was enhanced after trans-gnetin H treatment, as indicated by research findings. nih.gov
This enhancement in lysosomal gene expression suggests that trans-gnetin H promotes lysosomal biogenesis, contributing to its effects on autophagy and cancer cell viability. nih.gov
Regulation of Transcription Factor EB (TFEB)
Transcription Factor EB (TFEB) is a master regulator that coordinates the expression of genes involved in lysosomal biogenesis and autophagy, collectively known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network. researchgate.netresearchgate.netwindows.netaging-us.com TFEB activity is largely controlled by its phosphorylation status and subsequent cellular localization. researchgate.netresearchgate.net When phosphorylated, particularly by mTORC1 at residues like S142 and S211, TFEB is retained in the cytoplasm, often by interacting with 14-3-3 proteins, which inhibits its nuclear translocation. researchgate.netresearchgate.net Dephosphorylation of TFEB allows it to translocate into the nucleus and activate the transcription of its target genes. researchgate.netresearchgate.net
Trans-gnetin H has been shown to regulate TFEB. Specifically, it significantly inhibits the phosphorylation of TFEB and promotes its nuclear transport. researchgate.netnih.govnih.gov By suppressing TFEB phosphorylation, trans-gnetin H facilitates the translocation of TFEB from the cytoplasm to the nucleus. researchgate.netnih.govnih.gov This nuclear translocation of TFEB then drives the transcription of genes involved in lysosomal biogenesis and autophagy, as evidenced by the increased expression of lysosomal genes following trans-gnetin H treatment. nih.gov
This mechanism, where trans-gnetin H inhibits mTORC1 activation via AMPK and subsequently promotes TFEB nuclear translocation by suppressing its phosphorylation, highlights a key pathway through which this compound influences lysosomal biogenesis and autophagy, contributing to its effects on cancer cells. researchgate.netnih.govnih.gov
Structure Activity Relationships Sar of Gnetin H and Its Analogs
Comparative Analysis of cis- and trans-Isomers on Biological Activities
Gnetin H exists as two geometric isomers, cis-Gnetin H and trans-Gnetin H, which differ only in the stereochemistry around the C-7′/C-8′ olefinic bond. researchgate.net This subtle structural variance leads to notable differences in their biological activities.
Both isomers have demonstrated significant potential as anti-cancer agents, exhibiting superior activity in inhibiting the proliferation of various human cancer cell lines, including lung (A549), breast (BT20, MCF-7), and osteosarcoma (U2OS) cells. researchgate.netnih.gov A key finding is that their cytotoxic effects are selective, having a minimal impact on normal human epithelial cell lines. researchgate.netnih.gov Studies have shown that both cis- and trans-Gnetin H can induce apoptosis in cancer cells and arrest the cell cycle in the G0-G1 phase. nih.gov
However, comparative studies reveal differences in their potency. Trans-Gnetin H generally shows more potent anti-proliferative activity than its cis-counterpart. For instance, the half-maximal inhibitory concentration (IC₅₀) values for trans-Gnetin H were found to be lower than those for cis-Gnetin H in both MDA-MB-231 breast cancer and A549 lung cancer cells, indicating greater potency. mathewsopenaccess.com In contrast, when evaluating the induction of early apoptosis in A549 cells, cis-Gnetin H was found to be more effective at a concentration of 25μM. mathewsopenaccess.com Furthermore, trans-Gnetin H is reported to be more than three times as efficient as cis-Gnetin H in inhibiting tumor necrosis factor-alpha (TNF-α) activity. researchgate.net
Table 1: Comparative IC₅₀ Values of this compound Isomers
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| trans-Gnetin H | MDA-MB-231 (Breast Cancer) | 3.09 | mathewsopenaccess.com |
| A549 (Lung Cancer) | 3.9 | mathewsopenaccess.com | |
| cis-Gnetin H | MDA-MB-231 (Breast Cancer) | 4.63 | mathewsopenaccess.com |
| A549 (Lung Cancer) | 8.69 | mathewsopenaccess.com |
Contribution of Specific Functional Groups (e.g., Hydroxyl, Olefinic) to Bioactivity
The bioactivity of stilbenoids like this compound is heavily influenced by their functional groups, particularly the phenolic hydroxyl (-OH) groups and the olefinic double bond.
The number and position of free phenolic hydroxyl groups are critical for the antioxidant activity of stilbene (B7821643) oligomers. nih.gov These groups act as hydrogen donors, which allows them to scavenge free radicals effectively. mathewsopenaccess.com Structural modifications that block these hydroxyl groups, such as glucosylation (the addition of a glucose molecule), have been shown to decrease the antioxidant activity of stilbene dimers. nih.govacs.org This highlights the importance of unobstructed hydroxyl groups for radical scavenging capabilities.
Comparison of this compound Activity with Resveratrol (B1683913) and Other Stilbene Oligomers
This compound, as a resveratrol trimer, often exhibits biological activities that are superior to its monomeric precursor, resveratrol. researchgate.netnih.gov This enhanced activity is a common theme among resveratrol oligomers, which are formed by the polymerization of two or more resveratrol units. researchgate.netnih.gov
In studies on human glioblastoma cells (T98G), this compound and other resveratrol trimers, such as suffructisols A and B, demonstrated a potent dose- and time-dependent reduction in cell proliferation. mdpi.com this compound has also been identified as a novel and potent glycolysis inhibitor. nih.govresearchgate.net When compared with other known glycolysis inhibitors in combination with the mitochondrial inhibitor phenformin (B89758), this compound more effectively inhibited cancer cell growth. mdpi.comnih.gov
The trend of oligomers possessing greater bioactivity than the monomer is observed with other stilbenes as well. For example, Gnetin C, a resveratrol dimer, has been shown to have more potent antitumor effects than both resveratrol and pterostilbene (B91288) at equivalent or even lower concentrations. nih.gov This suggests that the increased structural complexity and size of oligomers like this compound can lead to enhanced interactions with cellular targets, resulting in superior biological effects. However, this is not a universal rule, as some studies have found that stilbene tetramers, such as Gnetin E, can be less effective as antioxidants than their dimer counterparts, suggesting an optimal size for certain activities. nih.gov
Table 2: Comparison of this compound as a Glycolysis Inhibitor
| Compound Combination | Effect | Cell Line | Reference |
|---|---|---|---|
| This compound + Phenformin | Most potent inhibition of cell growth | T98G (Glioblastoma) | mdpi.comnih.gov |
| Other Glycolysis Inhibitors* + Phenformin | Less potent inhibition of cell growth | mdpi.comnih.gov |
*Other inhibitors include DCA, oxamate, 2DG, and 3BrPA.
Effects of Structural Modifications on Efficacy
Modifying the core structure of this compound and related stilbenoids can significantly impact their efficacy, providing further insight into their SAR.
Stereochemistry: As established, altering the stereochemistry of the dihydrofuran ring or the olefinic bond in stilbene oligomers can decrease or alter their biological activity. A change in the stereochemistry at the C-7a position of a stilbene dimer was shown to reduce its antioxidant capacity. nih.govacs.org
Substitution on Hydroxyl Groups: As mentioned, the glucosylation of phenolic hydroxyl groups diminishes antioxidant activity. nih.govacs.org Similarly, the addition of a methoxy (B1213986) group (-OCH₃) in place of a hydroxyl group can also decrease activity, underscoring the role of free hydroxyls. nih.govacs.org
Degree of Oligomerization: The size of the molecule is a key factor. While dimers and trimers like Gnetin C and this compound often show enhanced activity compared to resveratrol, further polymerization does not always lead to greater efficacy. For example, the stilbene tetramer Gnetin E was found to be a less effective antioxidant than the dimer Gnetin C. nih.gov This suggests that an optimal molecular size and surface area exist for specific biological interactions.
Analytical Methodologies for Gnetin H in Research Contexts
Methodologies for Detection and Quantification in Biological Matrices
Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the bioanalysis of Gnetin H and related stilbenoids in biological fluids and tissues. This platform provides the necessary specificity and sensitivity to measure low concentrations of the compound, which is critical for pharmacokinetic studies.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. In the context of this compound analysis, HPLC is used to separate the compound from other components within a complex biological matrix, such as plasma or tissue homogenate. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for specific detection and quantification of this compound. While effective, for quantitative bioanalysis requiring the highest sensitivity, tandem mass spectrometry is typically preferred.
For robust quantitative analysis in preclinical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers superior sensitivity and selectivity compared to single-stage MS. mdpi.com In LC-MS/MS, after chromatographic separation, a specific precursor ion corresponding to this compound is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity, allowing for the accurate quantification of the analyte even at very low concentrations. nih.gov
LC-MS/MS methods are developed and validated to ensure reliability, with parameters such as linearity, accuracy, precision, and stability being rigorously assessed according to regulatory guidelines. nih.goveuropa.eufda.gov For stilbenoid compounds like resveratrol (B1683913) and its derivatives, which are structurally related to this compound, LC-MS/MS methods have been successfully developed for quantification in various biological matrices, including plasma and brain tissue. nih.govnih.govmdpi.com These methods often utilize reversed-phase chromatography with C18 columns and mobile phases consisting of acetonitrile or methanol (B129727) and water, often with additives like formic acid to improve ionization. scielo.brmdpi.com Detection is typically performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI), often in negative mode, which is well-suited for phenolic compounds. nih.govmdpi.com
Table 1: Example LC-MS/MS Parameters for Analysis of Stilbenoid Compounds in Rat Plasma
| Parameter | Condition | Source |
| Chromatography | ||
| LC System | Shimadzu UHPLC / Ultimate 3000 HPLC | nih.govscielo.br |
| Column | Acquity BEH C18 (2.1 x 50 mm) / Thermo ODS C18 (50mm x 2.1mm) | nih.govscielo.br |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | nih.govmdpi.com |
| Elution | Gradient or Isocratic | nih.govscielo.br |
| Flow Rate | 0.3 - 0.4 mL/min | scielo.brcapes.gov.br |
| Mass Spectrometry | ||
| Instrument | AB Sciex QTrap 4000 / Thermo Scientific Quantum Access | nih.govscielo.br |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | nih.govscielo.br |
| Monitored Transition | Analyte-specific precursor > product ion (MRM) | nih.govscielo.br |
| Internal Standard | Structural analog (e.g., Chlorzoxazone, Bergapten) | capes.gov.brresearchgate.net |
Sample Preparation for Biological Matrices
The complexity of biological matrices such as blood, plasma, and tissue necessitates a sample preparation step to remove interfering substances like proteins and phospholipids. chromatographytoday.comnih.gov Effective sample preparation is crucial for minimizing matrix effects, improving analytical column longevity, and ensuring the accuracy and reproducibility of the quantitative results. youtube.com
Several extraction techniques are employed to isolate this compound from biological samples before LC-MS/MS analysis. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. medipharmsai.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. mdpi.comnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may result in less clean extracts compared to other techniques.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net This technique can provide cleaner extracts than PPT by removing more endogenous interferences. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. researchgate.net The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a different solvent. SPE can significantly reduce matrix effects and is amenable to automation. medipharmsai.com
The matrix effect is a major challenge in quantitative bioanalysis using LC-MS/MS. It refers to the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting components from the biological matrix. medipharmsai.comeijppr.comnih.gov These effects can compromise the accuracy, precision, and sensitivity of the assay. eijppr.com
Strategies to mitigate matrix effects include:
Efficient Sample Cleanup: Utilizing more selective extraction techniques like SPE or LLE to remove interfering components, particularly phospholipids. chromatographytoday.com
Chromatographic Separation: Optimizing the HPLC method to chromatographically separate the analyte from matrix components that cause ion suppression. eijppr.com
Use of an Appropriate Internal Standard: This is the most common and effective way to compensate for matrix effects. A suitable internal standard, ideally a stable isotope-labeled version of the analyte, is added to all samples, standards, and quality controls. Since the internal standard is affected by matrix effects in the same way as the analyte, the ratio of the analyte response to the internal standard response remains constant, ensuring accurate quantification. medipharmsai.comnih.gov
During method validation, the matrix effect is quantitatively assessed by comparing the analyte's response in a post-extraction spiked sample with its response in a pure solution. nih.gov Regulatory guidelines suggest that the variability of the matrix effect across different lots of the biological matrix should be within acceptable limits (e.g., <15%). scielo.brnih.gov
Quantification Approaches in Preclinical Studies (e.g., Internal Standards, Standard Addition)
Accurate quantification of this compound in preclinical studies relies on establishing a clear relationship between the instrument response and the concentration of the analyte in the biological sample.
Internal Standards (IS): The use of an internal standard is fundamental to modern quantitative bioanalysis. medipharmsai.com An IS is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples. It helps to correct for variability during sample preparation, injection, and ionization. nih.gov The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H), as its behavior is nearly identical to the analyte itself. When a SIL-IS is not available, a structural analog can be used. mdpi.com Quantification is performed by creating a calibration curve where the peak area ratio of the analyte to the IS is plotted against the analyte concentration.
Standard Addition: The standard addition method is another approach to counteract matrix effects. This technique involves adding known amounts of a pure analyte standard to aliquots of the sample. The instrument response is then measured for each spiked sample, and a calibration curve is generated by plotting the response against the concentration of the added standard. The unknown initial concentration of the analyte in the sample can be determined by extrapolating the line back to the x-intercept. This method is particularly useful for complex matrices where finding a representative blank matrix to prepare calibrators is difficult.
Preclinical Pharmacokinetics and in Vivo Metabolism of Gnetin H
Absorption and Distribution in Animal Models
Plasma Concentration Profiles
Currently, there is a lack of published scientific literature detailing the specific plasma concentration profiles of Gnetin H in any animal models. Preclinical pharmacokinetic studies that would provide data on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) following administration of this compound have not been reported.
For context, studies on structurally related stilbenoids, such as resveratrol (B1683913), have shown that they are generally absorbed rapidly after oral administration, but their bioavailability is often low due to extensive metabolism. For example, a study on gnetol, another resveratrol derivative, in Sprague-Dawley rats showed that it was detected in the serum after oral and intravenous administration, but its bioavailability was determined to be only 6%. It is important to note that these findings for related compounds may not be predictive of the pharmacokinetic behavior of this compound.
Table 1: Pharmacokinetic Parameters of Related Stilbenoid (Gnetol) in Sprague-Dawley Rats
| Parameter | Value |
| Bioavailability | 6% |
| Route of Administration | Oral and Intravenous |
| Animal Model | Sprague-Dawley Rats |
This table presents data for gnetol, a related compound, as specific data for this compound is not available.
Tissue Distribution Studies
As of now, the tissue distribution of this compound in animal models remains unknown nih.gov. Research investigating the extent and pattern of this compound distribution to various organs and tissues following administration has not been published. Therefore, information regarding its potential to accumulate in specific tissues or cross biological barriers like the blood-brain barrier is not available.
Metabolic Fate and Metabolite Identification
Enzymatic Conjugation (e.g., Glucuronidation) as a Major Pathway
While direct evidence for the metabolic pathways of this compound is not available, it is widely recognized that stilbenoids, as a class of compounds, undergo extensive phase II metabolism, with glucuronidation being a primary route of biotransformation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their excretion. Studies on the related compound gnetol have shown that it is rapidly glucuronidated in vivo. Given the structural similarities, it is hypothesized that this compound would also be a substrate for glucuronidation, but this has not been experimentally verified.
Identification of Principal Metabolites in Biological Samples
There are no published studies that have identified the principal metabolites of this compound in biological samples from animal models. The specific chemical structures of any metabolites formed through processes like glucuronidation, sulfation, or other biotransformations have not been elucidated. Research on gnetol has confirmed its detection in serum and urine as both the parent compound and as a glucuronidated metabolite.
Table 2: Identified Metabolite of a Related Stilbenoid (Gnetol) in Biological Samples
| Parent Compound | Metabolite Type | Biological Matrix |
| Gnetol | Glucuronidated | Serum, Urine |
This table presents data for gnetol, a related compound, as specific data for this compound is not available.
Excretion Pathways in Animal Models
Specific studies detailing the excretion pathways of this compound and its metabolites in animal models have not been reported. Consequently, the primary routes of elimination (e.g., via urine or feces) and the rate and extent of excretion have not been determined. For the related compound gnetol, it has been shown to be excreted in urine and via nonrenal routes.
Synthetic Strategies for Gnetin H
Challenges and Advances in the Total Synthesis of Complex Oligostilbenes
The synthesis of oligostilbenes, a class of polyphenols derived from the oxidative oligomerization of resveratrol (B1683913), is a significant area of interest for synthetic chemists due to their structural complexity and diverse biological activities. eurekaselect.com The total synthesis of complex oligostilbenes like Gnetin H is fraught with challenges that stem from their unique structural features. A primary hurdle is the control of regioselectivity and stereoselectivity during the crucial C-C and C-O bond-forming reactions that construct the oligomeric framework. Many synthetic efforts have been undertaken to address these challenges, especially given the difficulties in isolating these compounds from natural sources. morressier.com
Key challenges in the synthesis of complex oligostilbenes include:
Control of Stereochemistry: The presence of multiple chiral centers, including quaternary stereocenters, demands highly stereoselective reactions to obtain the desired diastereomer.
Regioselective Coupling: The phenolic nature of the stilbene (B7821643) monomers offers multiple sites for oxidative coupling, making the regioselective formation of the desired linkages a significant obstacle.
Construction of Strained Ring Systems: Oligostilbenes often contain dihydrobenzofuran or other heterocyclic rings, the construction of which can be synthetically demanding. For instance, oligomers containing multiple dihydrobenzofurans linked to the same aromatic ring have been less explored synthetically. morressier.com
Despite these difficulties, significant advances have been made in the field. Modern synthetic methods, including various cross-coupling chemistries, have been employed to rapidly prepare the core structures of these complex molecules. morressier.com The development of novel catalysts and reagents has enabled more efficient and selective bond formations. For example, palladium-catalyzed direct arylation and intramolecular Heck reactions have been successfully utilized in the synthesis of related stilbene dimers. researchgate.net Furthermore, the strategic use of protecting groups is crucial to mask reactive functional groups and direct the desired bond formations.
Retrosynthetic Approaches for this compound
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in This process involves imaginary disconnections of chemical bonds to identify potential precursors and synthetic routes. ias.ac.inyoutube.com For a complex molecule like this compound, retrosynthesis provides a logical framework for planning its synthesis.
A plausible retrosynthetic analysis of this compound would involve disconnecting the key bonds that link the stilbene monomeric units. The dihydrobenzofuran rings are key structural motifs, and their formation would be a central consideration in the synthetic plan.
Key Disconnections and Precursors:
A primary disconnection strategy for this compound would likely target the bonds forming the dihydrobenzofuran rings and the linkages between the aromatic rings. This could lead to precursors such as resveratrol or its derivatives. The analysis might generate a "retrosynthetic tree," where each precursor becomes a new target for further disconnection until readily available starting materials are reached. ias.ac.in
The general approach would be to break down this compound into its constituent stilbene units, which can then be synthesized from simpler aromatic precursors. The stereochemistry of the final molecule would need to be carefully considered at each step of the forward synthesis.
Semi-Synthesis and Derivatization from Precursors
Given the challenges of total synthesis, semi-synthetic approaches, which start from naturally occurring precursors, offer a more efficient route to this compound and its derivatives. nih.gov
Chemical Modification of Natural Stilbenes
Resveratrol, a readily available natural stilbene, is an ideal starting material for the semi-synthesis of more complex oligostilbenes like this compound. The chemical modification of resveratrol can be achieved through various reactions, including:
Oxidative Coupling: Employing single-electron oxidants or enzymatic catalysts to mimic the natural biosynthetic pathway and induce the dimerization or oligomerization of resveratrol. eurekaselect.com
Cyclization Reactions: Inducing intramolecular cyclizations to form the characteristic dihydrobenzofuran rings found in this compound.
Functional Group Manipulations: Modifying the hydroxyl groups of resveratrol through protection, activation, and subsequent reaction to form the desired linkages.
These modifications allow for the construction of the complex scaffold of this compound from a simpler, naturally abundant precursor.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional chemical reactions. nsf.govnih.gov This approach is particularly well-suited for the synthesis of complex natural products like this compound. semanticscholar.org
Enzymes, such as laccases or peroxidases, can catalyze the oxidative coupling of stilbene monomers with high regio- and stereoselectivity, mimicking the biosynthetic pathways found in plants. eurekaselect.com These enzymatic reactions can be integrated into a synthetic sequence to efficiently construct the core structure of this compound.
Advantages of Chemoenzymatic Synthesis:
High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, minimizing the need for protecting groups and reducing the number of synthetic steps.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild temperature and pH conditions, making them environmentally friendly.
Access to Novel Structures: By employing enzymes with different specificities, it is possible to generate a diverse range of oligostilbene structures, including analogs of this compound.
Recent advances in the field have demonstrated the power of chemoenzymatic strategies for the synthesis of complex bioactive natural products. nih.govsemanticscholar.org For this compound, a chemoenzymatic approach could involve the enzymatic dimerization of a resveratrol derivative followed by chemical modifications to complete the synthesis. This strategy leverages the strengths of both biological and chemical catalysis to create a concise and efficient synthetic route.
Future Directions in Gnetin H Research
Elucidation of Broader Spectrum Biological Activities in Preclinical Models
Future research should aim to comprehensively evaluate the biological activities of Gnetin H beyond its currently explored anti-inflammatory and anticancer properties. Preclinical models, including a wider range of cell lines and animal models, are essential for this purpose. Studies have already indicated this compound's ability to inhibit the proliferation of various cancer cell lines, such as human glioblastoma, murine melanoma, human lung cancer, breast cancer, promyelocytic leukemia, and osteosarcoma. mdpi.comresearchgate.net Further investigation is needed to determine its effects on other disease models, potentially revealing novel therapeutic applications. Exploring its impact on conditions beyond inflammation and cancer, such as neurological disorders or metabolic diseases, could uncover a broader spectrum of its biological influence.
In-Depth Mechanistic Investigations into Identified Pathways
While this compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway and inhibiting MAPK mediators like SAPK/JNK and ERK1/2, the exact molecular targets and complete mechanisms require more in-depth investigation. mtsu.edu Similarly, in cancer, this compound has been identified as a glycolysis inhibitor that can regulate thioredoxin interacting protein (TXNIP) expression and synergize with OXPHOS inhibitors like phenformin (B89758) to induce metabolic catastrophe and apoptosis in cancer cells. mdpi.comresearchgate.net Future studies should focus on precisely identifying the molecular targets of this compound within these pathways. Techniques such as computational modeling predictions and in vitro multiplex kinase assays are suggested to provide more evidence for determining its mechanism of action. mtsu.edu Further research into its effects on specific proteins and signaling cascades will be crucial for understanding how this compound exerts its observed biological effects and identifying potential biomarkers for patient stratification.
Development of Advanced Preclinical Models (e.g., Organoids, Complex Animal Models)
To bridge the gap between in vitro findings and in vivo relevance, the development and utilization of advanced preclinical models are paramount. Organoids, which are 3D self-organizing structures derived from stem cells that mimic the architecture and function of human organs, offer a more physiologically relevant environment for studying human biology, disease mechanisms, and drug responses compared to traditional 2D cell cultures. ijstemcell.comnews-medical.netnih.gov Complex animal models, including genetically engineered or patient-derived xenograft models, can further recapitulate the tumor microenvironment and maintain cellular heterogeneity, providing valuable insights into this compound's efficacy and mechanisms in a more complex biological system. nih.govfrontiersin.org Utilizing these advanced models will allow for a more accurate assessment of this compound's potential therapeutic effects and toxicity before moving to clinical trials.
Exploration of Synergistic Combinations with Existing Agents
The potential for this compound to act synergistically with existing therapeutic agents is a promising area for future research. Studies have shown that this compound, when used in combination with an OXPHOS inhibitor such as phenformin, can induce metabolic catastrophe and apoptosis in cancer cells, suggesting a potential strategy for treating therapy-resistant cancers. mdpi.com The synergistic cytotoxicity observed with mitochondrial complex I inhibitors, particularly in cancer cells with dysfunctional p53, suggests that this compound may influence additional cellular targets beyond glycolysis inhibition. google.com Future studies should explore combinations of this compound with a variety of standard-of-care treatments for different diseases, investigating the underlying mechanisms of synergy and identifying optimal combination ratios and schedules in preclinical models. This could lead to the development of more effective and potentially less toxic combination therapies.
Rational Design and Synthesis of this compound Analogs for Enhanced Efficacy and Specificity
The rational design and synthesis of this compound analogs represent a significant future direction to improve its pharmacological properties, including enhanced efficacy, specificity, and reduced potential off-target effects. By understanding the structure-activity relationships of this compound, researchers can synthesize modified compounds with optimized characteristics. This approach has been successful with other natural products, where chemical modulation has generated analogs with enhanced potency and better pharmacokinetic profiles. nih.govresearchgate.net Future work should focus on identifying key structural features of this compound responsible for its biological activities and designing novel analogs with improved binding affinity to specific targets, enhanced metabolic stability, and favorable distribution profiles.
Bioavailability Enhancement Strategies in Preclinical Studies
A common challenge with natural products like polyphenols is their often poor bioavailability, which can limit their therapeutic efficacy. foodandnutritionjournal.org Future preclinical research on this compound should focus on developing strategies to enhance its bioavailability. This could involve various approaches such as novel formulation techniques, including nanoformulations, solid dispersions, or lipid-based delivery systems. drug-dev.comaenova-group.commdpi.com Exploring methods like particle size reduction or complexation with agents like cyclodextrins could also improve its solubility and absorption. drug-dev.com Preclinical studies utilizing these strategies are necessary to determine if enhanced bioavailability translates to improved efficacy in relevant disease models.
Computational Studies (e.g., Molecular Docking, Dynamics Simulations) for Target Identification
Computational approaches, such as molecular docking and molecular dynamics simulations, will play a crucial role in future this compound research, particularly for identifying potential molecular targets and understanding its interactions at the atomic level. mdpi.complos.orgfrontiersin.orgresearchgate.net Molecular docking can predict the binding modes and affinities of this compound to various proteins, aiding in the identification of potential targets. frontiersin.orgjapsonline.comnih.govtandfonline.com Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes of both this compound and its target proteins, offering a more dynamic and realistic view of their interaction. plos.orgfrontiersin.orgresearchgate.net These computational methods can guide experimental studies, prioritize potential targets for validation, and inform the rational design of this compound analogs with improved target specificity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
